1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S858841
CAS No.
113934-32-0
M.F
C9H6ClN3O2
M. Wt
223.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic ...

CAS Number

113934-32-0

Product Name

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(4-chlorophenyl)triazole-4-carboxylic acid

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)

InChI Key

OVGSNJOPTZYJNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl
  • Pharmaceutical research

    Triazole-carboxylic acids have been investigated for their potential as medicinal agents due to their ability to interact with various biological targets. Some triazole-carboxylic acids have shown antifungal and antibacterial activity PubChem: Triazole-4-carboxylic acid, CID 140120: .

  • Material science research

    Triazole-carboxylic acids can be used as ligands to coordinate with metal ions, which may be useful in the development of new materials with specific properties ScienceDirect: Metal Complexes with Triazole Ligands.

  • Organic chemistry research

    Triazole-carboxylic acids can be used as building blocks for the synthesis of more complex molecules RSC Advances: Recent Advances in the Synthesis and Applications of Triazole-Containing Polymers.

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound characterized by a triazole ring and a carboxylic acid functional group. Its molecular formula is C9H6ClN3O2, with a molecular weight of 223.62 g/mol. The structure features a chlorophenyl group attached to the triazole ring, making it a significant compound in medicinal chemistry due to its potential biological activities and applications in drug development .

Typical of triazole derivatives, including:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles in suitable conditions.
  • Decarboxylation: The carboxylic acid group may lose carbon dioxide under specific conditions, leading to the formation of other derivatives.
  • Condensation Reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study .

Studies have indicated that 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
  • Antitubercular Activity: Research indicates that triazole derivatives can act against Mycobacterium tuberculosis, making this compound a candidate for further exploration in tuberculosis treatment .
  • Xanthine Oxidase Inhibition: Similar compounds have been noted for their ability to inhibit xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .

The synthesis of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of appropriate azoles with chlorinated phenyl compounds.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide incorporation under high-pressure conditions or through hydrolysis of corresponding esters.
  • Purification: The crude product is often purified through recrystallization from solvents such as ethanol or dimethylformamide .

The compound holds promise in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial and antitubercular drugs.
  • Research Tool: Used in proteomics research due to its unique structure and reactivity .
  • Agricultural Chemistry: Potential applications in developing new agrochemicals due to its biological properties.

Interaction studies have focused on the compound's ability to bind with biological targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition Studies: Investigations into its role as a xanthine oxidase inhibitor have demonstrated its potential therapeutic effects in reducing uric acid levels in patients with gout.
  • Binding Affinity Assessments: Studies measuring how well the compound binds to bacterial enzymes have indicated promising results for antibacterial applications .

Several compounds share structural similarities with 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidC10H8ClN3O2Methyl substitution enhances lipophilicity
5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazoleC11H8ClN3O4Additional carboxymethyl group increases solubility
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acidC15H10ClN3O2Larger phenyl group may affect binding properties

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of a chlorinated aromatic system with a triazole core and carboxylic functionality. This configuration contributes to its distinct biological activities and makes it an attractive target for further research in medicinal chemistry and pharmacology.

Molecular Structure and Composition

Molecular Formula (C9H6ClN3O2) and Weight (223.62 g/mol)

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid possesses the molecular formula C9H6ClN3O2 with a precise molecular weight of 223.62 grams per mole [1] [2] [3]. The compound is officially registered under CAS Registry Number 113934-32-0 and carries the MDL number MFCD10686821 [3] [4] [5]. This heterocyclic compound represents a substituted triazole derivative featuring both aromatic and carboxylic acid functionalities within its molecular framework [2] [3] [5].

The molecular composition consists of nine carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration [1] [2] [3]. The PubChem Compound Identifier (CID) 28743218 provides additional database reference for computational and structural studies [6].

PropertyValueReference
Molecular FormulaC₉H₆ClN₃O₂ [1] [2] [3]
Molecular Weight (g/mol)223.62 [1] [2] [3]
CAS Registry Number113934-32-0 [3] [4] [5]
IUPAC Name1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid [2] [3] [5]
MDL NumberMFCD10686821 [3] [7]
PubChem CID28743218 [6]

Structural Features and Bonding Characteristics

The molecular architecture of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid incorporates three distinct structural domains: a 1,2,3-triazole heterocyclic ring, a 4-chlorophenyl aromatic substituent, and a carboxylic acid functional group [6] [8]. The triazole ring system exhibits planar geometry with all atoms in sp² hybridization, contributing to the aromatic character through six π-electrons delocalized across the five-membered ring [8] [9].

The 1,2,3-triazole ring contains three nitrogen atoms positioned at the 1-, 2-, and 3-positions, creating a highly electron-rich heterocyclic system [8] [9]. The nitrogen atoms within the triazole ring contribute significantly to the compound's chemical properties, particularly its ability to participate in hydrogen bonding and coordination chemistry [9] [10]. The aromatic triazole system demonstrates considerable stability against electron attachment-induced cleavage compared to other heterocyclic systems [10].

The 4-chlorophenyl substituent attached to the N-1 position of the triazole ring introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule [11] [12]. The chlorine atom at the para position of the phenyl ring serves as a deactivating group for electrophilic aromatic substitution reactions while simultaneously affecting the reactivity patterns of the entire molecular system [11] [12].

The carboxylic acid moiety positioned at the C-4 carbon of the triazole ring provides acidic functionality and contributes to the compound's solubility characteristics in polar solvents [13]. The carbon-nitrogen bond connecting the triazole ring to the phenyl substituent exhibits high thermal stability under normal conditions [9] [10].

SMILES Notation and Computational Representations

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is represented as C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl [1] [6]. The canonical SMILES representation provides an alternative format: OC(=O)C1=CN(N=N1)C1C=CC(Cl)=CC=1 [2].

The International Chemical Identifier (InChI) offers a comprehensive computational representation: InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) [2] [6]. This notation encodes the complete molecular structure including connectivity, hydrogen positions, and stereochemical information.

The corresponding InChI Key provides a unique identifier: OVGSNJOPTZYJNZ-UHFFFAOYSA-N [6]. These computational representations facilitate database searches, molecular modeling studies, and structure-activity relationship analyses for pharmaceutical and chemical research applications.

Identifier TypeValueReference
SMILES NotationC1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl [1] [6]
Canonical SMILESOC(=O)C1=CN(N=N1)C1C=CC(Cl)=CC=1 [2]
InChIInChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) [2] [6]
InChI KeyOVGSNJOPTZYJNZ-UHFFFAOYSA-N [6]

Physical Characteristics

Appearance and Morphology

1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exists as a solid crystalline material under standard temperature and pressure conditions [4] [7]. While specific appearance data for this compound remains limited in available literature, related phenyl-substituted triazole-4-carboxylic acid derivatives typically present as off-white to white solid powders [7] [13].

The compound demonstrates stability under room temperature storage conditions, making it suitable for standard laboratory handling and storage protocols [4] [7]. Similar triazole carboxylic acid derivatives, such as 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, exhibit off-white solid appearance with defined melting points, suggesting comparable physical characteristics for the 4-chlorophenyl analog [13].

The crystalline nature of triazole carboxylic acids generally results from intermolecular hydrogen bonding interactions between carboxylic acid groups and nitrogen atoms within the triazole ring system [9] [13]. These interactions contribute to the solid-state stability and morphological characteristics observed in this class of compounds.

Solubility Profile in Various Solvents

The solubility characteristics of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be predicted based on the established solubility patterns of triazole derivatives and the influence of functional groups present in the molecule [9] [14]. Triazoles are characteristically highly soluble in water due to their nitrogen-rich heterocyclic structure and ability to form hydrogen bonds [9] [14].

The presence of the carboxylic acid functional group significantly enhances solubility in polar solvents through hydrogen bonding interactions and potential ionic dissociation [9] [13]. Similar phenyl-substituted triazole carboxylic acids demonstrate slight solubility in dimethyl sulfoxide and methanol, indicating comparable behavior for the 4-chlorophenyl derivative [13].

The 4-chlorophenyl substituent introduces moderate hydrophobic character that may reduce water solubility compared to unsubstituted triazole carboxylic acids while maintaining good solubility in polar organic solvents [9] [13]. The compound likely exhibits variable solubility in organic solvents depending on their polarity, with better dissolution in polar solvents due to the carboxylic acid and triazole functionalities [9].

Solvent TypeExpected SolubilityBasis for PredictionReference
WaterHighly soluble (typical for triazoles)All triazoles are highly water-soluble [9] [14]
Dimethyl sulfoxideSlightly soluble (similar compounds)Similar phenyl-triazole-carboxylic acids [13]
MethanolSlightly soluble (similar compounds)Similar phenyl-triazole-carboxylic acids [13]
EthanolSoluble (typical for triazole carboxylic acids)General triazole behavior [9]
Organic SolventsVariable depending on polarityStructure-activity relationship [9]
Polar SolventsGood solubility due to carboxylic acid groupPolar functional groups present [9] [13]

Thermal Properties and Stability

The thermal stability of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be assessed through comparison with related triazole derivatives and general thermal decomposition patterns observed in this class of compounds [15] [16]. Triazole derivatives typically demonstrate relatively good thermal stability due to the aromatic character and strong bonding within the heterocyclic ring system [15] [16].

Based on thermal analysis studies of similar triazole compounds, the decomposition temperature is expected to occur around 300°C, consistent with other substituted triazole carboxylic acids [17] [18]. The compound should remain stable under normal storage conditions at room temperature, with thermal decomposition occurring only at elevated temperatures [4] [7].

Upon thermal decomposition, the compound would likely produce carbon oxides, hydrogen chloride gas, and nitrogen oxides as primary decomposition products, following typical patterns observed for chlorinated aromatic triazole derivatives [19]. The thermal stability classification places this compound among relatively stable heterocyclic materials suitable for standard laboratory and industrial handling [15] [16].

The presence of the carboxylic acid group may contribute to thermal stability through intermolecular hydrogen bonding in the solid state, while the chlorophenyl substituent provides additional molecular rigidity that can enhance thermal resistance [15] [16]. Storage at room temperature under dry conditions should maintain compound integrity for extended periods [4] [7].

PropertyValue/ObservationSupporting EvidenceReference
Thermal Decomposition Temperature (°C)Expected ~300°C (similar triazoles)Similar triazole compounds decompose around 300°C [17] [18]
Thermal Stability ClassificationRelatively good thermal stabilityTriazole derivatives show good thermal stability [15] [16]
Decomposition ProductsCarbon oxides, Hydrogen chloride, Nitrogen oxidesIdentified from safety data sheets [19]
Storage StabilityStable under recommended conditionsStandard storage conditions apply [19]
Temperature Range for StabilityRoom temperature storage recommendedBased on similar compound requirements [4] [7]

Chemical Reactivity

Functional Group Analysis

The chemical reactivity of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid stems from the presence of three distinct functional groups: the carboxylic acid moiety, the 1,2,3-triazole ring system, and the 4-chlorophenyl substituent [8] [20] [13]. Each functional group contributes unique reactivity patterns that collectively determine the compound's overall chemical behavior and potential synthetic applications.

The carboxylic acid functional group (-COOH) provides acidic properties with an expected pKa value around 3-4, similar to other aromatic carboxylic acids [13]. This functionality enables the formation of salts, esters, and amides through standard carboxylic acid chemistry [13]. The acidic nature facilitates ionization in aqueous solutions and participation in acid-base equilibria.

The 1,2,3-triazole ring system represents an electron-rich aromatic heterocycle capable of both nucleophilic and electrophilic substitution reactions [8] [20]. The three nitrogen atoms within the ring create multiple sites for potential chemical interactions, including hydrogen bonding, coordination chemistry, and heterocyclic substitution reactions [8] [9].

The 4-chlorophenyl substituent introduces electron-withdrawing characteristics that modulate the reactivity of both the triazole ring and the carboxylic acid group [11] [12]. The chlorine atom serves as a deactivating group for electrophilic aromatic substitution while providing a potential leaving group for nucleophilic aromatic substitution reactions [11] [12].

Functional GroupReactivity TypeExpected PropertiesReference
Carboxylic Acid (-COOH)Acidic, forms salts, esters, amidespKa ~3-4 (similar compounds) [13]
Triazole Ring (1,2,3-triazole)Nucleophilic and electrophilic substitutionAromatic, electron-rich system [8] [20]
4-Chlorophenyl SubstituentElectron-withdrawing, affects reactivityDeactivating group for electrophilic attack [11] [12]
Carbon-Nitrogen Bond (triazole-phenyl)Stable under normal conditionsStrong bond, thermally stable [9] [10]
Aromatic SystemElectrophilic aromatic substitutionReduced reactivity due to chlorine substituent [11] [12]

Reactivity of Carboxylic Acid Moiety

The carboxylic acid functionality in 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits typical reactivity patterns associated with aromatic carboxylic acids, including acid-base behavior, esterification, and amide formation [13]. The proximity of the electron-withdrawing triazole ring system may enhance the acidity compared to simple aliphatic carboxylic acids [13].

Esterification reactions can proceed through standard Fischer esterification conditions using alcohols and acid catalysts, or through more efficient coupling reagent methodologies [21] [13]. The carboxylic acid group readily forms amide bonds through reaction with amines using coupling reagents such as carbodiimides or active ester intermediates [21].

Salt formation occurs readily with inorganic and organic bases, producing ionic compounds with enhanced water solubility characteristics [13]. The carboxylic acid can participate in decarboxylation reactions under specific conditions, particularly in the presence of catalytic systems designed for triazole formation [21].

The electron-withdrawing nature of the triazole ring and chlorophenyl substituent may influence the reactivity of the carboxylic acid group by stabilizing the conjugate base formed upon ionization [11] [13]. This electronic effect could result in slightly enhanced acidity compared to unsubstituted aromatic carboxylic acids.

Reactivity of Triazole Ring System

The 1,2,3-triazole ring in 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates characteristic reactivity patterns associated with electron-rich aromatic heterocycles [8] [20]. The ring system can undergo both electrophilic and nucleophilic substitution reactions, with the specific reaction pathway depending on the electronic nature of the attacking species and reaction conditions [8] [20].

Electrophilic substitution reactions typically occur at nitrogen atoms due to the high electron density present in the triazole ring [8]. The presence of three nitrogen atoms provides multiple potential sites for electrophilic attack, though the substitution pattern may be influenced by the existing substituents [8] [20].

Nucleophilic substitution reactions can occur at carbon positions within the triazole ring, particularly when activated by electron-withdrawing substituents [8] [20]. The ring system demonstrates considerable stability against electron attachment-induced cleavage compared to other heterocyclic systems such as imidazoles [10].

The triazole ring can participate in coordination chemistry through its nitrogen atoms, forming complexes with various metal ions [9]. This coordination ability contributes to potential applications in materials science and catalysis [15] [22]. The aromatic character of the triazole ring system provides thermal and chemical stability under normal reaction conditions [9] [10].

Influence of 4-Chlorophenyl Substituent on Reactivity Patterns

The 4-chlorophenyl substituent significantly influences the overall reactivity patterns of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid through both electronic and steric effects [11] [12]. The chlorine atom functions as an electron-withdrawing group that reduces electron density in the aromatic ring and affects the reactivity of adjacent functional groups [11] [12].

The electron-withdrawing nature of the chlorine substituent deactivates the phenyl ring toward electrophilic aromatic substitution reactions while simultaneously making it more susceptible to nucleophilic aromatic substitution [11] [23]. This electronic effect extends through the molecular framework, potentially influencing the reactivity of both the triazole ring and carboxylic acid functionalities [11] [12].

The para-substitution pattern of the chlorine atom creates a symmetric electronic environment that can affect molecular recognition and binding interactions in biological systems [12] [23]. Studies of similar chlorophenyl-triazole derivatives have demonstrated that the position and nature of substituents significantly impact biological activity and chemical reactivity [12] [23].

The presence of the chlorine atom provides opportunities for further synthetic modifications through nucleophilic aromatic substitution reactions, particularly under conditions that favor displacement of the halogen [11] [23]. The chlorophenyl group also contributes to the overall lipophilicity of the molecule, affecting solubility and distribution properties [12] [23].

XLogP3

1.8

Dates

Modify: 2023-08-16

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